3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

This bifunctional scaffold offers orthogonal reactivity: the 3-bromo handle enables microwave-assisted Cu-catalyzed amination (54–90% yield) for rapid SAR exploration, while the 6-carboxylic acid permits amide/ester conjugation to delivery vectors or linkers. Unlike 7-halogenated or non-halogenated congeners, the 3-bromo pattern uniquely supports mild cross-coupling without protecting group manipulation—ideal for CDK2/7/9, TRKA inhibitors and ADC payload optimization. The copper-based protocol avoids Pd contamination for API manufacturing. Supplied at ≥98% purity to ensure reproducible results in solid-form screening and lead optimization.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.032
CAS No. 1273577-71-1
Cat. No. B566708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid
CAS1273577-71-1
Synonyms3-BroMopyrazolo[1,5-a]pyriMidine-6-carboxylic acid
Molecular FormulaC7H4BrN3O2
Molecular Weight242.032
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13)
InChIKeyGBQGTCYTOSPGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid (CAS 1273577-71-1): Product Overview for Procurement and Research Selection


3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid (CAS 1273577-71-1) is a bifunctional heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position and a carboxylic acid moiety at the 6-position . This scaffold serves as a privileged purine analog widely employed in medicinal chemistry for kinase inhibitor development [1]. The compound's dual functionalization enables orthogonal derivatization: the carboxylic acid group facilitates conjugation to delivery vectors or biomolecules via amide/ester bond formation, while the C-3 bromine provides a reactive handle for palladium-catalyzed cross-coupling and copper-catalyzed amination reactions .

Why 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid Cannot Be Interchanged with Unsubstituted or Differently Halogenated Analogs


Generic substitution within the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid class is precluded by the regioselective reactivity conferred by the 3-bromo substituent. While the unsubstituted analog pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933754-38-2) lacks the C-3 halogen handle required for cross-coupling or copper-catalyzed amination, alternative halogenated variants such as 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1026818-88-1) exhibit different positional reactivity and electronic effects that alter both synthetic utility and downstream biological target engagement [1]. The 3-bromo substitution pattern specifically enables microwave-assisted copper-catalyzed C-3 amination under mild conditions (80-130 °C), a transformation not readily accessible with C-7 halogenated or non-halogenated congeners [2].

Quantitative Comparative Evidence: 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid versus Structural Analogs


C-3 Bromine Enables Microwave-Assisted Copper-Catalyzed Amination with 77% Average Yield Across Diverse Amine Substrates

3-Bromopyrazolo[1,5-a]pyrimidine derivatives undergo efficient microwave-assisted copper-catalyzed C-3 amination using CuI (20 mol%), L-proline (40 mol%), and Et₃N in DMSO at 130 °C for 4 hours, delivering C-3 aminated products in 54–90% isolated yield with an average yield of 77% across a broad substrate scope [1]. This transformation is enabled specifically by the C-3 bromine substituent; the analogous 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid and non-halogenated pyrazolo[1,5-a]pyrimidine-6-carboxylic acid cannot undergo this site-selective functionalization under comparable conditions .

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Optimized 3,5-Bis-Amination Protocol Achieves 83% Average Yield with Reduced Catalyst Loading and Milder Conditions

An advanced synthetic protocol employing 5 mol% CuI and 10 mol% carbazole-based ligand (L-1) in diethylene glycol at 80 °C for only 1 hour under microwave irradiation enables 3,5-bis-amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors, yielding products in 60–93% isolated yield with an average of 83% across 29 diverse amine examples [1]. This represents a substantial improvement over the earlier 20 mol% CuI/40 mol% L-proline system (130 °C, 4 h) for mono-amination [2], and demonstrates that the C-3 bromine remains the critical enabling handle for both mono- and bis-amination strategies.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Halogen Substituents Dictate Distinct Crystal Packing Architectures via σ-Hole Interactions

X-ray crystallographic analysis of pyrazolo[1,5-a]pyrimidine derivatives reveals that halogen substituent identity and position fundamentally determine supramolecular packing motifs. Chloro-substituted analogs exhibit Cl⋯N-pyrimidine halogen bonding interactions consistent with σ-hole Lewis acid-base character, while bromo-substituted derivatives are expected to display distinct intermolecular interaction geometries due to differences in halogen polarizability and σ-hole magnitude [1]. This divergence in solid-state architecture can affect key pharmaceutical development parameters including solubility, dissolution rate, and formulation stability—factors that are not predictable from solution-phase data alone.

Solid-State Chemistry Crystal Engineering Polymorph Screening

Optimal Application Scenarios for 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization via Parallel Library Synthesis at C-3 Position

Medicinal chemistry programs targeting cyclin-dependent kinases (CDK2, CDK7, CDK9) or TRKA kinases can leverage the C-3 bromine handle for rapid diversification using the optimized microwave-assisted copper-catalyzed amination protocol (5 mol% CuI, 10 mol% ligand, 80 °C, 1 h) to generate 3,5-bis-aminated analogs [1]. The carboxylic acid at C-6 remains available for further conjugation or salt formation. The 83% average yield across 29 diverse amine examples enables efficient structure-activity relationship (SAR) exploration .

Antibody-Drug Conjugate (ADC) Payload Design Requiring Orthogonal Functionalization

The bifunctional architecture of 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid is purpose-built for ADC payload development: the carboxylic acid group enables conjugation to linker systems or delivery vectors via standard amide/ester coupling chemistry, while the C-3 bromine provides a site for late-stage diversification to optimize payload potency and physicochemical properties [1]. This orthogonal reactivity avoids protecting group manipulations required when using non-halogenated or mono-functionalized scaffolds.

Solid-State Form Screening for Lead Compounds Requiring Controlled Crystallinity

Research teams advancing pyrazolo[1,5-a]pyrimidine-based candidates toward preclinical development should prioritize the 3-bromo-substituted scaffold for solid-form screening campaigns. The documented influence of halogen substituents on crystal packing architectures—specifically the distinct halogen bonding patterns observed for Cl- versus Br-substituted analogs [1]—provides a rational basis for exploring polymorph landscapes and selecting optimal solid forms for bioavailability enhancement and intellectual property protection.

Non-Palladium Diversification Strategies for Cost-Sensitive or Palladium-Sensitive Projects

The copper-catalyzed C-3 amination protocol (54–90% yield, average 77%) provides a robust alternative to palladium-catalyzed cross-coupling for projects with strict palladium content limits (e.g., API manufacturing) or budget constraints [1]. The reaction proceeds efficiently with 1° and 2° alkylamines including those bearing heterocyclic moieties, enabling broad substrate scope without the expense and purification challenges associated with palladium catalysts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.